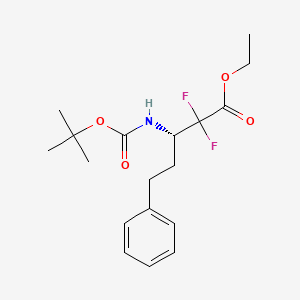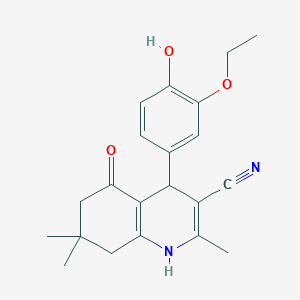
(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate” is a chemical compound that likely contains an amino function. The amino function often needs to be protected during synthesis, and one common method of protection is conversion to a tert-butyl carbamate, also known as a Boc-derivative . Boc-derivatives are frequently used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of Boc-derivatives involves the protection of amino functions. This process plays a pivotal role in the synthesis of multifunctional targets . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Chemical Reactions Analysis
The chemical reactions involving Boc-derivatives typically involve the protection and deprotection of amino functions. Boc can be cleaved by mild acidolysis . An efficient and eco-friendly route for the BOC protection of a large variety of amines has been reported, which does not require any water quenches, solvent separations, and purification steps .Aplicaciones Científicas De Investigación
Flexible Synthesis Approach
A flexible synthetic approach to ethyl (3R,4S)-N-Boc-4-amino-3-hydroxy-S-phenylpentanoate (N-Boc-AHPPA-OEt), a γ-aminoβ-hydroxy acid moiety of hapalosin, highlights its utility in producing complex molecular structures. This method involves ring-opening ethanolysis of an activated N-Boc-lactam derived through a diastereoselective reductive-alkylation process, showcasing the compound's versatility in organic synthesis (Huang, Wu, & Ye, 2010).
Peptidyl 2,2-Difluoro-3-aminopropionate Synthesis
The synthesis of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through a Reformatsky reaction, followed by N-debenzylation, demonstrates the compound's role in developing potential proteinase inhibitors. This process highlights its significance in creating biologically active compounds (Angelastro, Bey, Mehdi, & Peet, 1992).
Unnatural α-Amino Acid Derivatives
The compound's utility is further emphasized in the synthesis of highly substituted unnatural α-amino esters via a Pd(II)-catalyzed three-component coupling. This method opens avenues for creating a wide range of α-amino ester groups, essential in medicinal chemistry and drug development (Hopkins & Malinakova, 2007).
Anticancer Drug Synthesis
Moreover, its application extends to the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, explored as potential anticancer drugs. The structural characterization and in vitro cytotoxicity studies of these complexes illustrate the compound's potential in pharmaceutical applications, particularly in oncology (Basu Baul, Basu, Vos, & Linden, 2009).
HIV-Protease Assay Development
Furthermore, its involvement in creating a selective HIV-protease assay based on a chromogenic amino acid underscores its importance in biochemical research, offering a tool for studying HIV-protease activity and assisting in the development of HIV treatments (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Mecanismo De Acción
Target of Action
The compound contains aboc-amino group, which is commonly used in the synthesis of peptides
Mode of Action
The presence of theboc-amino group indicates that it may be involved in peptide synthesis . The boc group is a protective group for amines, which can accommodate two such groups . It is stable under certain conditions and can be cleaved by mild acidolysis . This property allows the compound to undergo reactions while protecting the amino group from unwanted side reactions.
Biochemical Pathways
The boc-amino group can be involved in the synthesis of multifunctional targets , suggesting that the compound could have broad effects on various biochemical pathways.
Result of Action
The use of the boc group allows for selective reactions, which could lead to the synthesis of specific peptide sequences .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the boc group in the compound can be cleaved by mild acidolysis , suggesting that acidic conditions could influence the compound’s action.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO4/c1-5-24-15(22)18(19,20)14(21-16(23)25-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,21,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFNVDUBYHATAD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C([C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2792909.png)
![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)
![ethyl 2-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2792914.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792916.png)




![1-(2-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2792923.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2792924.png)
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B2792925.png)
![3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2792928.png)

![N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792930.png)